molecular formula C11H7Cl2F3N2O3S B8587692 1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate

1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate

Cat. No. B8587692
M. Wt: 375.2 g/mol
InChI Key: WSKVFFVAWQDHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate is a useful research compound. Its molecular formula is C11H7Cl2F3N2O3S and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(trifluoromethyl)pyrazol-5-yl 2,4-dichlorobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7Cl2F3N2O3S

Molecular Weight

375.2 g/mol

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 2,4-dichlorobenzenesulfonate

InChI

InChI=1S/C11H7Cl2F3N2O3S/c1-18-10(5-9(17-18)11(14,15)16)21-22(19,20)8-3-2-6(12)4-7(8)13/h2-5H,1H3

InChI Key

WSKVFFVAWQDHDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)OS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichlorobenzenesulfonyl chloride (245 mg, 1.0 mmol) was added in portions to an ice-cold solution of 1-methyl-3-(trifluoromethyl)pyrazol-5-ol (166 mg, 1.0 mmol) in anhydrous pyridine (5 mL). The resulting solution was stirred at room temperature overnight, and poured onto ice-water. The mixture obtained is stirred for 1 h, and the precipitate formed filtered, yielding 244 mg (65% yield) of the desired product. NMR (δ, CDCl3): 8.0 (1H, d, J=8.5 Hz); 7.65 (1H, d, J=2.1 Hz); 7.4 (1H, dd, J=8.5; 2.1 Hz); 6.1 (1H, s); 3.9 (s, 3H).
Quantity
245 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

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